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molecular formula C18H26O3 B1307220 Benzoic acid, 4-(10-undecenyloxy)- CAS No. 59100-95-7

Benzoic acid, 4-(10-undecenyloxy)-

Cat. No. B1307220
M. Wt: 290.4 g/mol
InChI Key: AWUMMWYGOIPYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05720898

Procedure details

A solution of 5.80 g (18.2 mM) of ethyl p-(10-undecenyl)oxybenzoate and 2.18 mg (54.6 mM) of sodium hydroxide in 4 ml of water, and 30 ml of methanol were stirred for 3 hours under heating. After the reaction, 20 ml of distilled water was added, followed by distilling-off of methanol and acidification of the solution with 6M-hydrochloric acid. The thus-produced p-(10-undecenyl)oxybenzoic acid was recovered by filtration and dried under vacuum in a dessicator to obtain 5.25 g (18.1 mM) of p-(10-undecenyl)oxybenzoic acid. Yield: 99.5% %.
Name
ethyl p-(10-undecenyl)oxybenzoate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
2.18 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:12][C:13]1[CH:23]=[CH:22][C:16]([C:17]([O:19]CC)=[O:18])=[CH:15][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[OH-].[Na+].CO.Cl>O>[CH2:1]([O:12][C:13]1[CH:14]=[CH:15][C:16]([C:17]([OH:19])=[O:18])=[CH:22][CH:23]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11] |f:1.2|

Inputs

Step One
Name
ethyl p-(10-undecenyl)oxybenzoate
Quantity
5.8 g
Type
reactant
Smiles
C(CCCCCCCCC=C)OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
2.18 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The thus-produced p-(10-undecenyl)oxybenzoic acid was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum in a dessicator

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC=C)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 99.5%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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